Calcium 2,3-dihydroxypropanoate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

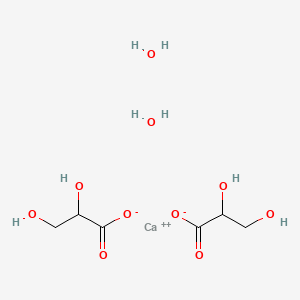

Calcium 2,3-dihydroxypropanoate dihydrate, also known as Calcium DL-Glycerate Dihydrate, is a compound with the molecular formula C6H14CaO10 . It has a molecular weight of 286.25 g/mol . The compound is composed of two molecules of 2,3-dihydroxypropanoate, one calcium ion, and two water molecules .

Molecular Structure Analysis

The molecular structure of Calcium 2,3-dihydroxypropanoate dihydrate includes two molecules of 2,3-dihydroxypropanoate, one calcium ion, and two water molecules . The IUPAC name for this compound is calcium;2,3-dihydroxypropanoate;dihydrate . The InChIKey, a unique identifier for the compound, is OKEVQKKVYQHNFW-UHFFFAOYSA-L .Physical And Chemical Properties Analysis

Calcium 2,3-dihydroxypropanoate dihydrate has a molecular weight of 286.25 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 286.0212875 g/mol . The topological polar surface area is 163 Ų . The compound has a heavy atom count of 17 .Scientific Research Applications

Animal Nutrition

Calcium 2,3-dihydroxypropanoate dihydrate may be used as a feed additive for dairy cows. It can hydrolyze into propionic acid and Ca2+ in the rumen, potentially helping to alleviate negative energy balance (NEB) and milk fever during the perinatal period .

Pharmaceutical Industry

This compound is commonly used in the pharmaceutical industry. It may serve as an ingredient or intermediate in the formulation of various drugs.

Industrial Applications

Calcium 2,3-dihydroxypropanoate dihydrate might be used in industrial processes such as metal extraction, alloy production, and as a decarbonizer, desulfurizer, or deoxidizer .

Tissue Engineering

Porous scaffolds made of calcium compounds like calcium orthophosphates are promising for tissue engineering applications. While not directly mentioned for calcium 2,3-dihydroxypropanoate dihydrate, similar calcium compounds are utilized for such purposes .

Mechanism of Action

Target of Action

Calcium 2,3-dihydroxypropanoate dihydrate, also known as Calcium gluconate, primarily targets calcium channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Mode of Action

The compound interacts with its targets by increasing the concentration of calcium ions in the body. This is achieved by releasing Ca2+ ions into the bloodstream under controlled conditions . More than 500 human proteins are known to bind or transport calcium .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involved in signal transduction. It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

It is known that the compound is absorbed well by pregnant women and seniors, especially when taken with a full breakfast . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

The result of the compound’s action is an increase in the concentration of calcium ions in the body, which can have various effects at the molecular and cellular levels. These effects include enhanced cell signaling, improved muscular contractions, and better bone health .

properties

IUPAC Name |

calcium;2,3-dihydroxypropanoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEVQKKVYQHNFW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963795 |

Source

|

| Record name | Calcium di-DL-glycerate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 2,3-dihydroxypropanoate dihydrate | |

CAS RN |

67525-74-0 |

Source

|

| Record name | Calcium di-DL-glycerate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium DL-Glycerate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)